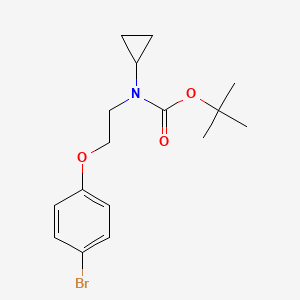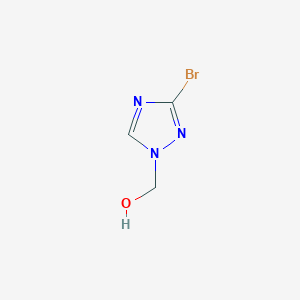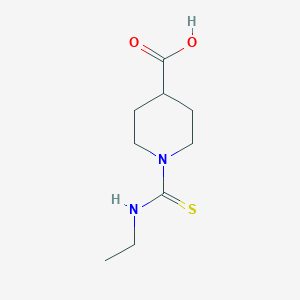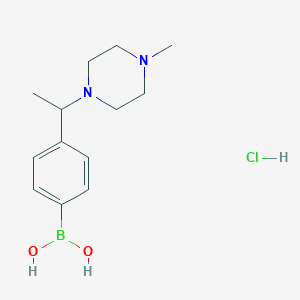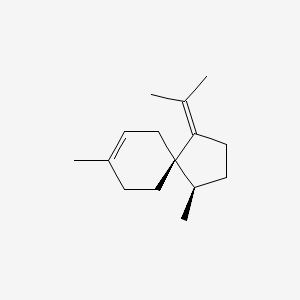![molecular formula C11H17N3O2 B1446202 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955539-92-0](/img/structure/B1446202.png)
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Overview
Description
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (also known as 3-EE-THP) is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications. It is a heterocyclic compound that is composed of a pyridazine ring and two ethoxyethoxy groups. 3-EE-THP is a highly versatile compound with a wide range of applications, including synthesis, drug design, and biochemistry. In
Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridazine and its analogs, play a crucial role in organic synthesis and catalysis. These compounds are utilized as versatile synthetic intermediates due to their reactivity and stability. They have been employed in the formation of metal complexes, design of catalysts, and asymmetric synthesis, highlighting their importance in advanced chemistry investigations (Li et al., 2019).
Medicinal Applications
The diversity of biological activities associated with pyridazine derivatives underscores their potential in drug development. These compounds exhibit a broad spectrum of pharmacological effects, including antitumor, antibacterial, anti-inflammatory, and more. Their structure allows for significant versatility in medicinal chemistry, providing a basis for developing new therapeutic agents (Jakhmola et al., 2016).
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress and have applications in food engineering, medicine, and pharmacy. Pyridazine derivatives, along with other heterocyclic compounds, have been investigated for their antioxidant activity. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are commonly used to determine the antioxidant capacity of these compounds, suggesting their potential in developing antioxidant therapies and supplements (Munteanu & Apetrei, 2021).
Electroluminescent and Photoelectric Materials
Pyridazine and its derivatives are also explored for their applications in optoelectronic materials. These compounds, due to their unique electronic properties, have been incorporated into luminescent small molecules and chelate compounds for use in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The structural versatility of pyridazine derivatives allows for the creation of novel materials with enhanced electroluminescent and photoelectric properties, demonstrating their potential in advancing technology and electronic devices (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
3-(2-ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-15-5-6-16-11-7-9-8-12-4-3-10(9)13-14-11/h7,12H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIHVKFZOBNPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NN=C2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



